
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Methods such as condensation reactions, cyclizations, and carboxylation may be employed. Detailed synthetic routes can be found in relevant literature .
Mécanisme D'action
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid's mechanism of action is not fully understood, but studies have shown that it can inhibit COX-2 activity, which is involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3 and the downregulation of Bcl-2 expression. Further studies are needed to fully understand this compound's mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anticancer effects in vitro. In animal studies, this compound has been shown to reduce inflammation in a model of acute lung injury and to inhibit tumor growth in a mouse model of melanoma. However, more studies are needed to determine this compound's potential effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid's advantages for lab experiments include its accessibility through various synthesis methods, its potential as a building block for the synthesis of other compounds, and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, this compound's limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid research, including:
1. Investigation of this compound's potential as an anti-inflammatory and anticancer agent in vivo.
2. Optimization of this compound synthesis methods to improve yield and purity.
3. Investigation of this compound's potential as a ligand for the preparation of metal complexes.
4. Investigation of this compound's potential as a building block for the synthesis of other compounds.
5. Investigation of this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further studies are needed to fully understand this compound's potential as an anti-inflammatory and anticancer agent, as well as its potential applications in other fields.
Applications De Recherche Scientifique
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its inhibitory effects on cyclooxygenase-2 (COX-2) activity. This compound has also been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been investigated for its potential as a ligand for the preparation of metal complexes.
Propriétés
IUPAC Name |
3-(4-propylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15-14-11/h4-8H,2-3H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPQTLRTGPZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)
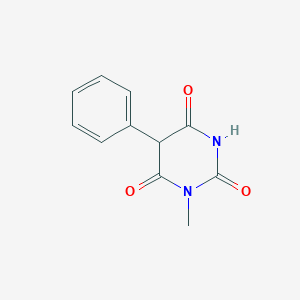
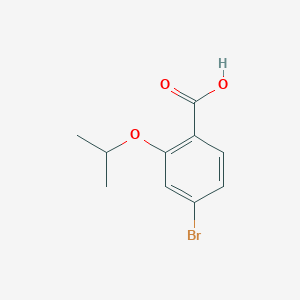
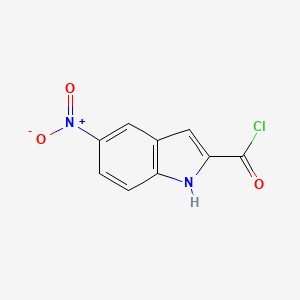
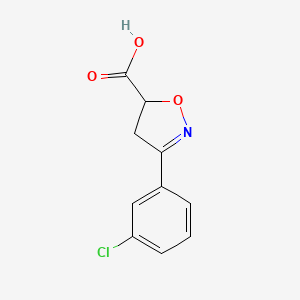
![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)
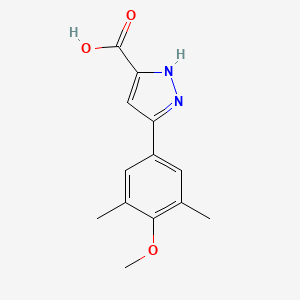

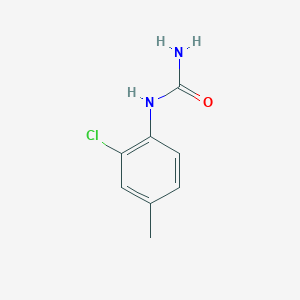
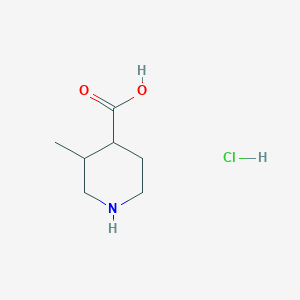
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)
